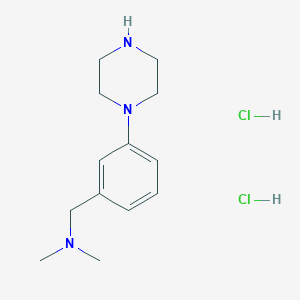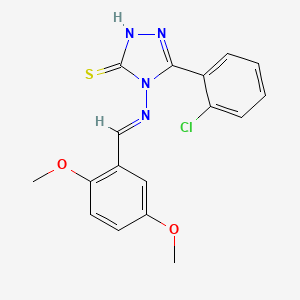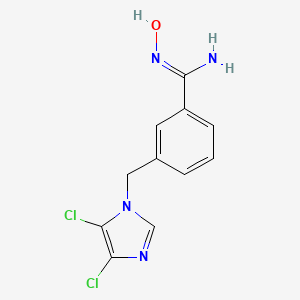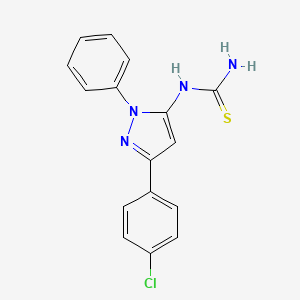
3-(4-(Methylthio)phenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Metiltio)fenil)-3-oxopropanonitrilo es un compuesto orgánico caracterizado por la presencia de un grupo nitrilo, un grupo cetona y un anillo fenil sustituido con metiltio
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-(metiltio)fenil)-3-oxopropanonitrilo se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 4-(metiltio)benzaldehído con malononitrilo en presencia de una base, como piperidina, en condiciones de reflujo. La reacción procede a través de una condensación de Knoevenagel, seguida de ciclización para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-(Metiltio)fenil)-3-oxopropanonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metiltio se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo nitrilo se puede reducir a una amina utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo fenil puede sufrir reacciones de sustitución aromática electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, hidrogenación catalítica.
Sustitución: Agentes nitrantes (por ejemplo, ácido nítrico), agentes halogenantes (por ejemplo, bromo).
Principales productos formados
Oxidación: Derivados de sulfóxido o sulfona.
Reducción: Derivados de amina.
Sustitución: Derivados nitro o halogenados.
4. Aplicaciones en investigación científica
3-(4-(Metiltio)fenil)-3-oxopropanonitrilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su potencial como farmacóforo en el diseño de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
3-(4-(Methylthio)phenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción de 3-(4-(Metiltio)fenil)-3-oxopropanonitrilo depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. Por ejemplo, su posible actividad antimicrobiana podría implicar la inhibición de enzimas bacterianas o la alteración de la integridad de la membrana celular.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-Metilfenil)-3-oxopropanonitrilo: Carece del grupo metiltio, lo que puede afectar su reactividad y actividad biológica.
3-(4-(Metiltio)fenil)-3-oxobutanonitrilo: Contiene un carbono adicional en la cadena lateral del nitrilo, lo que podría alterar sus propiedades químicas.
Singularidad
3-(4-(Metiltio)fenil)-3-oxopropanonitrilo es único debido a la presencia del grupo metiltio, que puede influir en su reactividad química y actividad biológica. Este grupo funcional puede mejorar su potencial como intermedio versátil en la síntesis orgánica y como candidato para el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C10H9NOS |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
3-(4-methylsulfanylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H9NOS/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6H2,1H3 |
Clave InChI |
XPEZAVOWNYUZGL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)

![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)


![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)




